molecular formula C12H16N2O4 B12008177 1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol CAS No. 80009-72-9

1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol

Cat. No.: B12008177
CAS No.: 80009-72-9
M. Wt: 252.27 g/mol
InChI Key: WGXKZQWMINLDMP-UHFFFAOYSA-N
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Description

1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is a compound characterized by the presence of a benzimidazole ring attached to a pentitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol typically involves the condensation of benzimidazole derivatives with pentitol precursors. One common method includes the reaction of 1H-benzimidazole-2-carbaldehyde with a protected pentitol derivative under acidic conditions, followed by deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pentitol backbone can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The pentitol backbone may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is unique due to its combination of a benzimidazole ring with a pentitol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .

Properties

CAS No.

80009-72-9

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C12H16N2O4/c1-6(15)9(16)10(17)11(18)12-13-7-4-2-3-5-8(7)14-12/h2-6,9-11,15-18H,1H3,(H,13,14)

InChI Key

WGXKZQWMINLDMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C1=NC2=CC=CC=C2N1)O)O)O)O

Origin of Product

United States

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